Glycyl-L-prolyl-L-asparaginylglycylglycine
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Overview
Description
Glycyl-L-prolyl-L-asparaginylglycylglycine is a peptide compound composed of five amino acids: glycine, proline, asparagine, and two additional glycine residues. Peptides like this one are of significant interest in various fields of scientific research due to their potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-prolyl-L-asparaginylglycylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acids are coupled using reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (N,N’-diisopropylcarbodiimide).
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The final peptide is cleaved from the resin and purified using HPLC (high-performance liquid chromatography).
Industrial Production Methods
Industrial production of peptides like this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for higher yields and purity, often incorporating automated synthesizers and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Glycyl-L-prolyl-L-asparaginylglycylglycine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds using acids or enzymes.
Oxidation: Modifying specific amino acid residues, such as methionine or cysteine, if present.
Reduction: Reducing disulfide bonds if the peptide contains cysteine residues.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., HCl) or enzymatic conditions using proteases.
Oxidation: Reagents like hydrogen peroxide or performic acid.
Reduction: Reducing agents like DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, hydrolysis would yield individual amino acids, while oxidation and reduction would modify specific residues within the peptide.
Scientific Research Applications
Glycyl-L-prolyl-L-asparaginylglycylglycine has various applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for therapeutic applications, including drug delivery systems and as potential treatments for diseases.
Industry: Utilized in the development of peptide-based materials and as a component in biochemical assays.
Mechanism of Action
The mechanism of action of Glycyl-L-prolyl-L-asparaginylglycylglycine depends on its specific biological activity. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Glycyl-L-prolyl-L-glutamate: Another peptide with similar amino acid composition but different biological activities.
Glycyl-L-prolyl-L-tyrosine: A peptide used in biochemical studies with distinct properties compared to Glycyl-L-prolyl-L-asparaginylglycylglycine.
Uniqueness
This compound is unique due to its specific sequence and potential biological activities. Its uniqueness lies in the combination of amino acids and the resulting structural and functional properties.
Properties
CAS No. |
371161-48-7 |
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Molecular Formula |
C15H24N6O7 |
Molecular Weight |
400.39 g/mol |
IUPAC Name |
2-[[2-[[(2S)-4-amino-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C15H24N6O7/c16-5-12(24)21-3-1-2-9(21)15(28)20-8(4-10(17)22)14(27)19-6-11(23)18-7-13(25)26/h8-9H,1-7,16H2,(H2,17,22)(H,18,23)(H,19,27)(H,20,28)(H,25,26)/t8-,9-/m0/s1 |
InChI Key |
KNQNYICVTUKNBE-IUCAKERBSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CN)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)NCC(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)CN)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NCC(=O)O |
Origin of Product |
United States |
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